molecular formula C9H10FNO2 B13007150 4-(2-Fluoroethoxy)benzamide

4-(2-Fluoroethoxy)benzamide

Cat. No.: B13007150
M. Wt: 183.18 g/mol
InChI Key: YRHKHLAGUCBUHZ-UHFFFAOYSA-N
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Description

4-(2-Fluoroethoxy)benzamide is a fluorinated benzamide derivative with a 2-fluoroethoxy substituent at the para position of the benzamide moiety. Its structure features a flexible four-carbon chain linking the benzamide group to a 4-phenylpiperazine moiety, making it a conformationally flexible ligand for dopamine receptors . Modifications to its structure, such as altering substituent positions or introducing heterocycles, have been explored to optimize receptor affinity, selectivity, and pharmacokinetic properties .

Properties

Molecular Formula

C9H10FNO2

Molecular Weight

183.18 g/mol

IUPAC Name

4-(2-fluoroethoxy)benzamide

InChI

InChI=1S/C9H10FNO2/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-4H,5-6H2,(H2,11,12)

InChI Key

YRHKHLAGUCBUHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)N)OCCF

Origin of Product

United States

Preparation Methods

The synthesis of 4-(2-Fluoroethoxy)benzamide typically involves a one-step reaction that yields high radiochemical purity and specific activity. One common method involves the radiofluorination of a precursor compound, resulting in the formation of 4-(2-Fluoroethoxy)benzamide with a radiochemical yield of approximately 53 ± 14% . The overall synthesis time is around 54 ± 7 minutes . This method is efficient and reliable, making it suitable for both laboratory and industrial production.

Chemical Reactions Analysis

4-(2-Fluoroethoxy)benzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include carboxylic acids, amines, and Lewis acids. The major products formed from these reactions are typically benzamide derivatives with varying functional groups.

Mechanism of Action

Comparison with Similar Compounds

Table 1. Key Analogues of 4-(2-Fluoroethoxy)benzamide and Their Binding Affinities

Compound Substituent/Modification D3 Ki (nM) D2 Ki (nM) D3/D2 Selectivity Reference
18a 4-(2-Fluoroethoxy)benzamide 1.1 27.5 ~25-fold
20e 4-(Thiophen-3-yl) substitution 0.17 27.7 163-fold
21a Trans-double bond spacer 1.1 24.9 ~23-fold
19g 2-Fluoroethoxy + 5-Bromine 11.2 44.8 ~4-fold

Table 2. Impact of Spacer Type on Receptor Affinity

Spacer Type Example Compound D3 Ki (nM) D2 Ki (nM) Selectivity Ratio
Saturated 18a 1.1 27.5 ~25-fold
Trans-double 21a 1.1 24.9 ~23-fold

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